
MZP-54
Overview
Description
MZP-54 is a selective degrader of BRD3 and BRD4 based on proteolysis-targeting chimera (PROTAC) technology. It is known for its high affinity for BRD4 BD2 with a dissociation constant (Kd) of 4 nM . This compound is primarily used in research to understand the role of bromodomain and extra-terminal (BET) proteins in various cellular processes .
Biochemical Analysis
Biochemical Properties
MZP-54 is a PROTAC degrader . It exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 . The mechanism of action involves the formation of a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
This compound reduces BET protein levels in human cells . It shows antiproliferative and Myc-suppression activity in AML MV4;11 and HL60 cells . The reduction of BET protein levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the degradation of BET proteins through the PROTAC mechanism . This involves the formation of a ternary complex with the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of this compound on BET protein levels are acute, profound, and reversible . This makes this compound an advantageous approach to study the function of BET proteins in physiological and disease cellular states .
Preparation Methods
Synthetic Routes and Reaction Conditions
MZP-54 is synthesized by connecting ligands for von Hippel-Lindau (VHL) and BRD3/4. The synthetic route involves the use of specific ligands and linkers to create a bifunctional molecule that can bind to both the target protein and the E3 ubiquitin ligase . The reaction conditions typically involve the use of organic solvents like ethanol and dimethyl sulfoxide (DMSO) to dissolve the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield . The compound is then lyophilized and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
MZP-54 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound that retain the core structure but have different functional groups attached .
Scientific Research Applications
In Vitro Applications
MZP-54 has demonstrated significant efficacy in various in vitro studies:
-
Protein Degradation :
- This compound exhibits a binding affinity (Kd) of 4 nM for the BD2 domain of BRD4, indicating strong interaction and specificity .
- It effectively reduces the levels of BRD3 and BRD4 in human cell lines, such as HeLa cells, with reported DC50 values (the concentration required to reduce protein levels by 50%) of 8.1 nM for BRD4 and 7.3 nM for BRD3 .
- Antiproliferative Activity :
- cMyc Suppression :
Binding Affinity and Cooperativity
This compound's functionality is heavily influenced by its binding characteristics:
- Cooperativity : Studies indicate that this compound exhibits negative cooperativity when forming ternary complexes with VHL and BET proteins. This property can affect the efficiency of protein degradation .
- Biophysical Data : The compound's binary Kd for VHL is reported at 105 nM, while the ternary Kd (in the presence of BRD4) is approximately 230 nM .
Case Studies
Several studies have utilized this compound to explore its potential applications:
-
Cancer Research :
- A study highlighted the role of this compound in targeting BET proteins to inhibit cancer cell proliferation, particularly in AML models .
- Researchers have noted that while this compound effectively degrades BRD3/4, it may not have significant effects on other BET family members, suggesting a unique selectivity profile that could be beneficial for therapeutic targeting .
- Comparative Studies :
Mechanism of Action
MZP-54 exerts its effects by selectively degrading BRD3 and BRD4 proteins through the PROTAC mechanism. It binds to the target protein and the E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This process effectively reduces the levels of BRD3 and BRD4 in cells, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
JQ1: A BET inhibitor that binds to BRD4 but does not induce degradation.
I-BET726: Another BET inhibitor with a different binding profile compared to MZP-54.
MZP-55: A PROTAC similar to this compound but with different linker lengths and binding affinities.
Uniqueness
This compound is unique in its ability to selectively degrade BRD3 and BRD4 at low nanomolar concentrations, while other BET inhibitors like JQ1 and I-BET726 only inhibit the activity without inducing degradation . This selective degradation makes this compound a valuable tool in research and potential therapeutic applications .
Biological Activity
MZP-54 is a compound classified as a PROTAC (Proteolysis Targeting Chimera) that has garnered attention for its potential in targeted protein degradation, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of PROTACs
PROTACs are bifunctional molecules designed to induce ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system. They typically consist of three components:
- Targeting ligand : Binds to the protein of interest.
- E3 ligase ligand : Binds to an E3 ubiquitin ligase.
- Linker : Connects the two ligands.
This compound specifically targets members of the bromodomain and extraterminal (BET) protein family, which are implicated in various cancers.
This compound operates through a mechanism that involves the formation of a ternary complex between the target protein (e.g., Brd4), the E3 ligase (VHL), and itself. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Research indicates that this compound exhibits negative cooperativity , meaning that its binding affinity decreases with increasing concentrations of the target protein, which is significant for understanding its efficacy and dosing strategies .
Biological Activity Data
The biological activity of this compound has been assessed through various studies, particularly focusing on its antiproliferative effects in cancer cell lines.
Table 1: Biological Activity of this compound
Cell Line | IC50 (nM) | pEC50 | Max Reduction (%) |
---|---|---|---|
MV4;11 | 9.2 | 7.77 | 83.5 |
HL60 | 9.0 | 7.46 | 88.0 |
- IC50 : The concentration required to inhibit 50% of cell proliferation.
- pEC50 : The negative logarithm of the EC50 value, indicating potency.
- Max Reduction : The maximum percentage reduction in protein levels relative to control.
These values suggest that this compound is effective at low nanomolar concentrations, demonstrating significant potential for therapeutic applications.
Study on Antiproliferative Effects
In a study utilizing MV4;11 and HL60 cells, this compound showed marked antiproliferative activity with concentration-dependent knockdown of BET proteins. The results indicated that while some PROTAC compounds exhibited comparable potency to traditional inhibitors, this compound's unique mechanism allows for more effective degradation over time .
Safety and Pharmacology Considerations
Safety pharmacology studies are crucial for assessing any potential adverse effects associated with this compound. Current research emphasizes the importance of evaluating both therapeutic efficacy and safety profiles to ensure that compounds like this compound can be administered at effective doses without unacceptable risks .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWLIFIYIVHPI-DDWISSAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66ClN7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-47-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.